Cas no 72605-86-8 (methyl 2-chloro-1,3-thiazole-5-carboxylate)

Methyl 2-chloro-1,3-thiazole-5-carboxylate is a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical synthesis. Its structure, featuring a reactive chloro substituent and an ester group, makes it a valuable intermediate for further functionalization, particularly in the development of thiazole-based derivatives. The compound’s stability and compatibility with various reaction conditions enhance its utility in cross-coupling, nucleophilic substitution, and cyclization reactions. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial processes. This compound is particularly useful in the synthesis of biologically active molecules, including potential drug candidates and crop protection agents.
methyl 2-chloro-1,3-thiazole-5-carboxylate structure
72605-86-8 structure
Product Name:methyl 2-chloro-1,3-thiazole-5-carboxylate
CAS No:72605-86-8
MF:C5H4ClNO2S
MW:177.608758926392
MDL:MFCD09265500
CID:543681
PubChem ID:329826433
Update Time:2025-05-21

methyl 2-chloro-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chlorothiazole-5-carboxylate
    • 2-Chloro-thiazole-5-carboxylic acid methyl ester
    • 5-Thiazolecarboxylic acid, 2-chloro-, methyl ester
    • METHYL 2-CHLORO-1,3-THIAZOLE-5-CARBOXYLATE
    • AGN-PC-00JZQI
    • ANW-49379
    • CTK2H2294
    • KSC372E9J
    • methyl 2-chloro-5-thiazolecarboxylate
    • methyl 2-chloro-thiazole-5-carboxylate
    • methyl 2-chlorothiazole-5-formate
    • SureCN2583653
    • 5-Carbomethoxy-2-chlorothiazole
    • SCHEMBL2583653
    • MFCD09265500
    • SB13922
    • 72605-86-8
    • AKOS006344741
    • Methyl2-chlorothiazole-5-carboxylate
    • DS-1260
    • FS-3219
    • AM20100695
    • A866235
    • DTXSID10512523
    • CS-0038286
    • SY066935
    • methyl 2-chlorothiazole-5-carboxylate, AldrichCPR
    • ITGAFIAWKUGNIJ-UHFFFAOYSA-N
    • J-522004
    • AC-23314
    • FT-0685388
    • 2-chloro-thiazole-4-carboxylic acid methyl ester
    • methyl 2-chloro-1,3-thiazole-5-carboxylate
    • MDL: MFCD09265500
    • Inchi: 1S/C5H4ClNO2S/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
    • InChI Key: ITGAFIAWKUGNIJ-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C(=O)OC)S1

Computed Properties

  • Exact Mass: 176.96522
  • Monoisotopic Mass: 176.9651272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • Density: 1.456±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 271.2±32.0 ºC (760 Torr),
  • Flash Point: 117.8±25.1 ºC,
  • Solubility: Slightly soluble (2.3 g/l) (25 º C),
  • PSA: 39.19

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Amadis Chemical Company Limited
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(CAS:72605-86-8)methyl 2-chloro-1,3-thiazole-5-carboxylate
Order Number:A866235
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:58
Price ($):506.0
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Additional information on methyl 2-chloro-1,3-thiazole-5-carboxylate

Methyl 2-Chloro-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview

Methyl 2-chloro-1,3-thiazole-5-carboxylate (CAS No. 72605-86-8) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a thiazole ring with a chloro substituent and a methyl ester group. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is known for its stability and reactivity in chemical reactions. The chloro substituent at the 2-position of the thiazole ring adds electronic complexity, enhancing the compound's reactivity and making it suitable for a wide range of synthetic transformations.

Recent advancements in synthetic chemistry have led to innovative methods for the synthesis of methyl 2-chloro-1,3-thiazole-5-carboxylate. One notable approach involves the use of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. This method leverages the ability of microwaves to accelerate bond formation, particularly in reactions involving heterocyclic compounds. Researchers have also explored the use of catalytic systems to enhance the efficiency of these reactions, paving the way for large-scale production.

The thiazole ring in this compound plays a pivotal role in its reactivity and functionality. The sulfur atom in the ring contributes to its aromaticity and stability, while the nitrogen atom facilitates nucleophilic and electrophilic interactions. The chloro substituent at the 2-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in subsequent reactions. This makes methyl 2-chloro-1,3-thiazole-5-carboxylate an ideal precursor for synthesizing more complex molecules with tailored functionalities.

One of the most promising applications of methyl 2-chloro-1,3-thiazole-5-carboxylate is in drug discovery. Recent studies have demonstrated its potential as a building block for developing bioactive compounds with anti-inflammatory and anticancer properties. For instance, researchers have utilized this compound to synthesize derivatives that exhibit selective inhibition of inflammatory enzymes, such as cyclooxygenase (COX)-2. These findings highlight its potential as a lead compound for developing novel therapeutic agents.

In addition to its pharmaceutical applications, methyl 2-chloro-1,3-thiazole-5-carboxylate has shown promise in agrochemical research. Its ability to act as a precursor for herbicides and fungicides has been explored extensively. Recent studies have focused on modifying its structure to enhance its bioavailability and efficacy while minimizing environmental impact. For example, researchers have developed formulations that improve the compound's solubility in water, making it more suitable for agricultural use.

The synthesis of methyl 2-chloro-1,3-thiazole-5-carboxylate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of thiourea with aldehydes or ketones in the presence of an acid catalyst. The resulting intermediate is then subjected to chlorination and esterification steps to yield the final product. Recent advancements in catalytic systems have enabled researchers to optimize these steps, reducing costs and improving yields.

From an environmental perspective, understanding the fate and behavior of methyl 2-chloro-1,3-thiazole-5-carboxylate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under aerobic conditions due to its susceptibility to microbial action. However, further research is needed to evaluate its long-term persistence in different environmental compartments and its potential toxicity to non-target organisms.

In conclusion, methyl 2-chloro-1,3-thiazole-5-carboxylate (CAS No. 72605-86-8) is a valuable compound with diverse applications across multiple industries. Its unique structure and reactivity make it an essential building block for synthesizing bioactive molecules with therapeutic and agrochemical potential. As research continues to uncover new synthetic methods and applications for this compound, it is poised to play an increasingly important role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:72605-86-8)methyl 2-chloro-1,3-thiazole-5-carboxylate
A866235
Purity:99%
Quantity:100g
Price ($):506.0
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